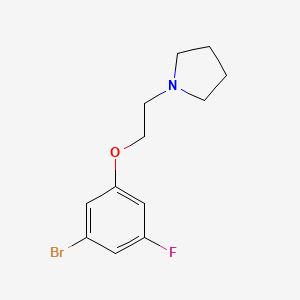

1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine

Description

1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine (CAS: 1516187-39-5) is a brominated and fluorinated pyrrolidine derivative with a molecular formula of C₁₂H₁₄BrFNO and a molecular weight of 288.17 g/mol . It features a pyrrolidine ring linked via an ethylene chain to a 3-bromo-5-fluorophenoxy group. This compound is primarily utilized as an intermediate in pharmaceutical research and organic synthesis, with applications in drug discovery targeting receptors or enzymes . Market analyses highlight its growing industrial relevance, with production data and feasibility studies indicating scalability .

Properties

IUPAC Name |

1-[2-(3-bromo-5-fluorophenoxy)ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrFNO/c13-10-7-11(14)9-12(8-10)16-6-5-15-3-1-2-4-15/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHHOOGRJUJYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine typically involves the reaction of 3-bromo-5-fluorophenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted phenoxyethylpyrrolidines.

Oxidation Reactions: Formation of ketones or aldehydes.

Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine has been explored for its potential as a therapeutic agent due to its unique structural properties.

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanism of Action : The compound may exert its effects through enzyme inhibition and receptor interaction, influencing pathways related to cell proliferation and apoptosis.

Agrochemicals

The incorporation of fluorine into organic compounds enhances their biological activity, making them valuable in agrochemical applications.

- Pesticidal Properties : Compounds similar to this compound have been utilized in developing pesticides that are effective against a range of pests. The presence of fluorine contributes to increased stability and efficacy.

Materials Science

Research into the synthesis of polymeric materials incorporating this compound suggests potential applications in creating advanced materials with tailored properties.

- Polymer Development : The compound can be used as a monomer or additive in the synthesis of polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study 1: Antitumor Efficacy

A study conducted on the antitumor effects of various pyrrolidine derivatives, including this compound, revealed significant activity against multiple cancer cell lines. The research indicated a mechanism involving the induction of apoptosis through mitochondrial pathways.

Case Study 2: Pesticidal Activity

In an investigation of fluorinated compounds for agricultural use, this compound demonstrated notable efficacy in protecting crops from specific pests while maintaining low toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of 1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Halogen Positioning: The placement of bromine and fluorine on the aromatic ring significantly impacts bioactivity. For instance, 1-(5-Bromo-2-fluorophenyl)pyrrolidine (halogens at positions 5 and 2) shows reduced similarity (0.88) to the target compound compared to 1-Bromo-3-fluoro-5-piperidinobenzene (similarity: 0.93) .

- Functional Groups : The sulfonyl group in 1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine improves chemical stability but introduces irritant properties .

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Differences

Key Observations:

- SC-22716 demonstrates potent inhibition of LTA4 hydrolase, a rate-limiting enzyme in leukotriene B4 (LTB4) synthesis, making it a candidate for inflammatory diseases .

- SB269970 , a sulfonated pyrrolidine derivative, targets 5-HT7 receptors, reversing long-term depression (LTD) via cAMP/CREB pathways, which contrasts with the target compound’s unspecified mechanism .

Key Observations:

- The sulfonyl derivative requires strict temperature control (2–8°C) and poses inhalation risks, whereas halogenated pyrrolidines like the target compound lack detailed safety profiles .

Biological Activity

1-(2-(3-Bromo-5-fluorophenoxy)ethyl)pyrrolidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring substituted with a 3-bromo-5-fluorophenoxyethyl group. This unique structure suggests potential interactions with various biological targets, which may lead to significant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand in receptor binding studies, modulating the activity of various biological pathways. The exact molecular targets remain to be fully elucidated, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antibacterial and antifungal activities. In vitro studies have demonstrated that compounds structurally similar to this compound possess significant antimicrobial properties against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 mg/mL |

| Compound B | Escherichia coli | 0.025 mg/mL |

| This compound | TBD | TBD |

The presence of halogen substituents has been shown to enhance the bioactivity of related compounds, suggesting a similar outcome for this compound .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of pyrrolidine derivatives indicate that they may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for related compounds have been reported in studies, showcasing their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives

Case Studies

Several case studies have documented the effects of pyrrolidine derivatives on various biological systems:

- Case Study on Antimicrobial Activity : A study evaluated the effects of several pyrrolidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrrolidine compounds in animal models, demonstrating significant reductions in inflammation markers when treated with these derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.